Pentafluorophenyl formate
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Overview
Description
Pentafluorophenyl formate is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a formate ester. This compound is known for its unique chemical properties, including high reactivity and stability. It is a colorless and transparent liquid with a strong aromatic odor and is soluble in organic solvents such as ether and chlorinated hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenyl formate can be synthesized through various methods. One common approach involves the reaction of pentafluorophenol with formic acid or formic acid derivatives. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases to enhance the yield. For example, the reaction of pentafluorophenol with ethyl formate in the presence of a catalyst such as sodium bisulfate on activated charcoal can produce this compound with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl formate undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Reduction Reactions: The formate ester can be reduced to form alcohols or aldehydes using reducing agents such as silanes in the presence of catalysts like tris(pentafluorophenyl)borane.
Oxidation Reactions: The formate group can be oxidized to form carbon dioxide and water under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include substituted pentafluorophenyl derivatives.
Reduction: Products include alcohols or aldehydes.
Oxidation: Products include carbon dioxide and water.
Scientific Research Applications
Pentafluorophenyl formate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formylation of amines and amino acids.
Biology: It is employed in the synthesis of biologically active compounds and peptides.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules.
Industry: It is utilized in the production of polymers and as a coupling agent in various industrial processes.
Mechanism of Action
The mechanism of action of pentafluorophenyl formate involves its reactivity with nucleophiles and electrophiles. The pentafluorophenyl group, being highly electron-withdrawing, enhances the reactivity of the formate ester towards nucleophilic attack. This property makes it an effective reagent in formylation reactions, where it transfers the formyl group to amines or amino acids, forming formamides . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl acetate: Similar in structure but contains an acetate group instead of a formate group.
Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups attached to a boron atom and is used as a Lewis acid catalyst.
Pentafluorophenyl trifluoroacetate: Contains a trifluoroacetate group and is used in similar applications as pentafluorophenyl formate.
Uniqueness
This compound is unique due to its high reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions, including formylation, reduction, and substitution, sets it apart from other similar compounds. Additionally, its applications in various fields, such as chemistry, biology, medicine, and industry, highlight its versatility and importance in scientific research.
Properties
CAS No. |
111333-97-2 |
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Molecular Formula |
C7H3F5O3 |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
formic acid;2,3,4,5,6-pentafluorophenol |
InChI |
InChI=1S/C6HF5O.CH2O2/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1-3/h12H;1H,(H,2,3) |
InChI Key |
GSMNILQZPDRJHY-UHFFFAOYSA-N |
SMILES |
C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES |
C(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |
solubility |
not available |
Origin of Product |
United States |
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